4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7S/c1-29(18-8-6-5-7-9-18)37(31,32)19-12-10-16(11-13-19)23(30)26-25-28-27-24(36-25)17-14-20(33-2)22(35-4)21(15-17)34-3/h5-15H,1-4H3,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTNVMCKPZOSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trimethoxybenzene derivative reacts with an electrophilic species.
Attachment of the Sulfamoyl Group: The sulfamoyl group is typically introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine derivative to form the sulfamoyl group.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired benzamide derivative under appropriate coupling conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures or reduce the sulfamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole scaffold but differ in substituents:
- Sulfamoyl Groups : LMM5 has a benzyl(methyl)sulfamoyl group, while LMM11 features cyclohexyl(ethyl)sulfamoyl. These bulky substituents may enhance binding to fungal thioredoxin reductase (Trr1), as both compounds exhibit antifungal activity against Candida albicans .
- Oxadiazole Substituents : LMM5’s 4-methoxyphenylmethyl group contrasts with LMM11’s furan-2-yl moiety. The furan ring in LMM11 likely improves solubility, whereas the methoxy group in LMM5 may increase membrane penetration.
- Efficacy : Both compounds were effective in antifungal assays, though exact IC50 values are unspecified .
Its methyl(phenyl)sulfamoyl group is less sterically hindered than LMM5/LMM11’s substituents, which may alter enzyme interaction dynamics .
Antimicrobial Oxadiazoles with 3,4,5-Trimethoxyphenyl Groups
A series of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () demonstrated in vitro antibacterial and antifungal activity. The 3,4,5-trimethoxyphenyl group is critical here, as its electron-rich structure may disrupt microbial cell membranes or inhibit enzymes like Trr1 .
However, its sulfamoyl-benzamide moiety differs from the sulfanyl-acetamide group in ’s compounds, which could influence target specificity.
Enzyme-Targeting Sulfonamide Derivatives
Compound 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) () inhibits hCA II, with docking studies showing interactions via hydrophobic and hydrogen bonds. The ethylthio group and sulfonamide moiety are key to binding .
Comparison to Target Compound : The target’s methyl(phenyl)sulfamoyl group may exhibit distinct binding modes compared to 6a’s ethylthio-sulfonamide. The 3,4,5-trimethoxyphenyl group could further modulate selectivity toward other enzymes, such as Trr1 .
Structural Analogs with Varied Alkyl/Aryl Groups
BA96050 (4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) () differs in its butyl(methyl)sulfamoyl and triethoxyphenyl substituents. The longer alkyl chain (butyl vs. methyl) and ethoxy groups (vs. methoxy) may increase hydrophobicity but reduce metabolic stability.
Comparison to Target Compound : The target’s shorter methyl group and methoxy substituents likely improve solubility compared to BA96050, though direct activity data are unavailable .
Biological Activity
The compound 4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 396.45 g/mol
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Induction of Apoptosis: Studies have shown that certain oxadiazole derivatives can promote programmed cell death through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- Inhibition of Cell Migration: The compound has been observed to disrupt pathways such as FAK/Paxillin, which are crucial for cancer cell invasion and metastasis .
- DNA Intercalation: Some derivatives have demonstrated the ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells .
Biological Activity in Cancer Models
Several studies have evaluated the anticancer activity of related compounds and derivatives:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| SK228 | A549 | 0.20 - 2.58 | Apoptosis induction |
| Compound A | MDA-MB-231 | 11 | Specificity for cancer cells |
| Compound B | LNCaP | 48 | Inhibition of cell migration |
These findings suggest that the compound may possess significant antitumor properties.
Case Studies
- Case Study: SK228 - This derivative exhibited potent anticancer activity against A549 lung carcinoma cells by inducing apoptosis through mitochondrial pathways. The study reported a significant reduction in cell viability with an IC value as low as 0.20 µM .
- Case Study: Compound A - Demonstrated selective cytotoxicity against MDA-MB-231 breast cancer cells with an IC value of 11 µM while sparing normal cells like VERO and PBMCs .
Pharmacological Potential
The biological activities observed suggest that This compound could serve as a lead compound for further development in cancer therapeutics. Its ability to induce apoptosis and inhibit migration presents a dual mechanism that could be beneficial in treating metastatic cancers.
Q & A
Q. Key Considerations :
- Purity is ensured via column chromatography or recrystallization.
- Reaction progress is monitored by TLC or HPLC .
Advanced: How can Design of Experiments (DoE) optimize oxadiazole ring formation yield?
Answer :
DoE minimizes experimental runs while identifying critical variables:
- Variables : Temperature (80–120°C), solvent (DMF vs. THF), catalyst (POCl₃ vs. H₂SO₄), and reaction time (4–12 hrs).
- Response Surface Methodology (RSM) can model interactions between variables. For example, higher temperatures (110°C) in DMF with POCl₃ may reduce reaction time to 6 hrs while maintaining >80% yield .
- Validation : Confirm optimal conditions via triplicate runs and characterize the product via ¹H NMR and LC-MS .
Basic: What spectroscopic methods are critical for structural characterization?
Q. Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
- IR Spectroscopy : Identify sulfonamide (S=O stretch ~1350 cm⁻¹) and benzamide (C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 550.2) and fragmentation patterns .
Advanced: How can computational modeling predict binding affinity to biological targets?
Q. Answer :
- Molecular Docking : Use Glide XP (Schrödinger Suite) to dock the compound into target pockets (e.g., Candida albicans thioredoxin reductase). Key interactions include H-bonds with oxadiazole N-atoms and hydrophobic contacts with trimethoxyphenyl groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns (e.g., RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations : MM-GBSA estimates ΔG_binding; values < -40 kcal/mol suggest strong affinity .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer :
Contradictions may arise from:
- Assay Conditions : Variations in microbial strains (e.g., C. albicans ATCC vs. clinical isolates), incubation time (24 vs. 48 hrs), or solvent (DMSO concentration ≤0.5% vs. 1%) .
- Compound Purity : Impurities >5% (e.g., unreacted sulfamoyl precursor) can skew IC₅₀ values. Validate via HPLC (>98% purity) .
- Structural Analogues : Compare with derivatives (e.g., LMM5 in ) to isolate the role of the trimethoxyphenyl group .
Advanced: What strategies elucidate the antimicrobial mechanism of action?
Q. Answer :
- In Silico Target Prediction : Use SwissTargetPrediction to identify putative targets (e.g., fungal thioredoxin reductase) .
- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzyme (e.g., C. albicans Trr1) with NADPH oxidation as a readout .
- Resistance Studies : Serial passage under sub-MIC doses to assess mutation rates; genomic sequencing identifies resistance loci .
Basic: What are the recommended storage conditions for this compound?
Q. Answer :
- Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfamoyl group.
- Solubility: DMSO (50 mg/mL); avoid aqueous buffers unless stabilized with 0.02% Pluronic F-127 .
Advanced: How to design SAR studies for optimizing anticancer activity?
Q. Answer :
- Core Modifications : Replace oxadiazole with 1,2,4-triazole to assess ring size impact .
- Substituent Variation : Compare trimethoxyphenyl (anti-tubulin activity) vs. 4-fluorophenyl (kinase inhibition) .
- In Vivo Testing : Use xenograft models (e.g., MCF-7 breast cancer) with 25 mg/kg oral dosing; monitor tumor volume vs. vehicle .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 550.58 g/mol | HRMS |
| LogP | 3.2 ± 0.3 | HPLC (C18 column) |
| Solubility (DMSO) | 50 mg/mL | Experimental |
| IC₅₀ (C. albicans Trr1) | 1.8 µM | Enzyme assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
